tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a carbamate backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate amine derivatives. One common method includes the reaction of tert-butyl carbamate with 3-amino-2-methoxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Bases and Solvents: Common bases include cesium carbonate (Cs2CO3), and solvents like 1,4-dioxane are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and functionalized compounds .
Biology and Medicine: It can be used to synthesize bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can serve as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various biological molecules. The methoxy group may influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-ethylenediamine: Another carbamate used in organic synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: A related compound with an ethylamine group.
Uniqueness: tert-Butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate is unique due to its specific functional groups, which provide distinct reactivity and solubility properties. The presence of both amino and methoxy groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
2141085-33-6 |
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Molecular Formula |
C10H22N2O3 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7,11H2,1-5H3,(H,12,13) |
InChI Key |
LWOVRQXZCNCLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CN)OC |
Purity |
95 |
Origin of Product |
United States |
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